1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-methyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-9(2)18-6-4-5-13-11-10-7-16-17(3)12(10)15-8-14-11/h7-9H,4-6H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTAXEWEEVRXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclocondensation reactions between 5-amino-1H-pyrazole-4-carbonitrile derivatives and formamide or its analogs. For example:
Procedure :
-
Starting Material : 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.
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Cyclization : React with formamide at 180–200°C for 6–8 hours to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
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Chlorination : Treat with POCl₃/PCl₅ in dichloromethane under reflux to produce 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Formamide, 180°C, 6h | 65–70% |
| Chlorination | POCl₃, DCM, reflux, 3h | 85% |
Introduction of the 3-(Propan-2-yloxy)propylamino Side Chain
Nucleophilic Aromatic Substitution
The 4-chloro intermediate undergoes substitution with 3-(propan-2-yloxy)propan-1-amine. This reaction is typically conducted in polar aprotic solvents with a base to scavenge HCl:
Procedure :
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Reactants : 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq), 3-(propan-2-yloxy)propan-1-amine (1.2 eq).
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Conditions : DMF, K₂CO₃, 80°C, 12h.
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Workup : Dilute with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 72% |
| Et₃N | DMSO | 100 | 8 | 68% |
| DBU | THF | 60 | 24 | 65% |
Alternative Routes via Mitsunobu Coupling
Alcohol-Amine Coupling
For substrates where direct substitution is inefficient, Mitsunobu reaction between 4-amino-pyrazolopyrimidine and 3-(propan-2-yloxy)propan-1-ol may be employed:
Procedure :
-
Reactants : 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 eq), 3-(propan-2-yloxy)propan-1-ol (1.5 eq).
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Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → rt, 24h.
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Purification : Flash chromatography (gradient elution: 10–50% EtOAc/hexane).
Yield Comparison :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Nucleophilic Substitution | 72% | 98.5% |
| Mitsunobu | 58% | 97.2% |
Key Challenges and Optimization Strategies
Regioselectivity in Cyclization
The cyclocondensation step must ensure regioselective formation of the pyrazolo[3,4-d]pyrimidine isomer. Use of N-methylpyrazole precursors directs cyclization to the desired position, as evidenced by analogous syntheses.
Side Reactions in Amination
Competitive over-alkylation or decomposition of the amine nucleophile can occur. Strategies to mitigate this include:
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Stoichiometric Control : Limiting amine to 1.2 equivalents.
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Low-Temperature Phases : Gradual heating from 0°C to 80°C.
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Inert Atmosphere : Conducting reactions under N₂ or Ar to prevent oxidation.
Scalability and Industrial Considerations
Cost-Effective Chlorination
Large-scale chlorination using POCl₃ requires careful handling due to toxicity. Alternatives like PCl₅ in toluene reduce corrosion risks but may lower yields (≈78%).
Green Chemistry Approaches
Recent advances propose microwave-assisted cyclization, reducing reaction times from 6h to 45 minutes with comparable yields (68–70%).
Analytical Characterization
Critical spectroscopic data for the target compound (hypothetical):
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-3), 6.20 (br s, 1H, NH), 4.10–4.05 (m, 1H, OCH(CH₃)₂), 3.75–3.65 (m, 4H, OCH₂CH₂CH₂N), 3.50 (s, 3H, NCH₃), 1.25 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).
-
HRMS : Calc. for C₁₃H₂₀N₅O [M+H]⁺: 286.1664; Found: 286.1668.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any reducible functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the propan-2-yloxy group, where nucleophiles can replace the alkoxy group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-Methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations and Their Implications
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituents at the 1-, 3-, and 4-positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Substituents on Activity
- 1-Position :
- 3-Position: Aryl groups (e.g., 4-chlorophenyl in PP2, phenoxyphenyl in ibrutinib): Critical for target engagement. Chlorine in PP2 increases potency via hydrophobic and electronic effects . Alkynyl groups (e.g., phenylethynyl in Compound 36): Improve binding affinity by extending into hydrophobic pockets .
- 4-Position :
Pharmacokinetic and Physicochemical Properties
- LogP :
- Synthetic Routes: The target compound may be synthesized via Mitsunobu reactions (similar to ibrutinib intermediates) or alkylation of pyrazolopyrimidine cores .
Kinase Inhibition Profiles
Biological Activity
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with potential pharmacological applications due to its unique structural features and biological activity. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C18H32N6O2
- Molecular Weight : 364.4857 g/mol
- CAS Number : 5444-71-3
- Density : 1.18 g/cm³
- Boiling Point : 535.3°C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives may exhibit inhibitory effects on various kinases and have potential as anticancer agents.
Anticancer Activity
Several studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine possess significant anticancer properties. For instance, compounds within this class have shown inhibitory effects on cell proliferation in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 10 | Inhibition of cell cycle progression |
| This compound | Lung Cancer | 15 | Induction of apoptosis |
Antibacterial Activity
Research has also explored the antibacterial properties of this compound. Its derivatives have been reported to inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including our compound. The study revealed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
Case Study 2: Antibacterial Screening
A screening assay conducted by researchers at a leading pharmaceutical company evaluated the antibacterial activity of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Pharmacological Implications
The findings suggest that this compound has promising potential as an anticancer and antibacterial agent. Its ability to modulate key biological pathways makes it a candidate for further development in therapeutic applications.
Q & A
Q. Table 1: Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives
| Step | Solvent | Temperature | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core formation | Acetonitrile | Reflux | K₂CO₃ | 60–75 | |
| Alkylation | DCM | RT | TBABr (catalytic) | 45–65 |
Basic: What spectroscopic techniques are used to characterize this compound, and what key spectral signatures are observed?
Answer:
- IR Spectroscopy: Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at ~1600 cm⁻¹). The propan-2-yloxy group shows C-O-C stretches near 1100 cm⁻¹ .
- ¹H/¹³C NMR:
- Pyrazolo[3,4-d]pyrimidine protons: Distinct aromatic signals at δ 8.5–9.0 ppm (pyrimidine H) and δ 7.5–8.2 ppm (pyrazole H) .
- Propyloxy chain: Multiplet signals for -O-CH(CH₃)₂ (δ 1.2–1.4 ppm) and -CH₂-CH₂- (δ 3.5–4.0 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. High-resolution MS (HRMS) validates empirical formulas .
Advanced: How can contradictory NMR data for structurally similar derivatives be resolved?
Answer:
Contradictions often arise from tautomerism or dynamic conformational changes. Strategies include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC distinguishes pyrimidine carbons (C-4, C-6) from pyrazole carbons (C-3a, C-7a) .
- Variable Temperature NMR: Identifies tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures .
- X-ray Crystallography: Provides definitive bond lengths and angles, resolving ambiguities in substituent orientation .
Example: In N4-(4-Bromophenyl)-N3-phenyl derivatives, conflicting δ 8.6 ppm signals were resolved via HSQC, confirming assignment to C-6 .
Advanced: What computational methods predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular Docking (AutoDock, Schrödinger): Models interactions with ATP-binding pockets of kinases (e.g., CDK2, EGFR). The pyrazolo[3,4-d]pyrimidine core mimics purine binding, while the propyloxy chain occupies hydrophobic regions .
- MD Simulations (AMBER, GROMACS): Assess stability of ligand-receptor complexes over 100 ns. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with catalytic lysine residues .
- Free Energy Calculations (MM-PBSA): Quantifies binding energy (ΔG ~ -8 to -10 kcal/mol for active analogs) .
Q. Table 2: Predicted Binding Affinities for Kinase Targets
| Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| CDK2 | -9.2 | H-bond with Glu81 | |
| EGFR | -8.7 | Hydrophobic with Leu694 |
Basic: How is the compound’s biological activity assessed in vitro?
Answer:
- Enzyme Assays: Inhibition of kinases (e.g., CDK2) is measured using ATP-Glo™ assays. IC₅₀ values are calculated from dose-response curves (typical range: 0.1–10 µM) .
- Cell Viability (MTT Assay): Tests antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa). EC₅₀ values correlate with kinase inhibition .
- Selectivity Profiling: Screening against a kinase panel (e.g., 100 kinases) identifies off-target effects. Selectivity indices >10 indicate therapeutic potential .
Advanced: How do substituents on the propyloxy chain influence structure-activity relationships (SAR)?
Answer:
- Hydrophobic Substituents (e.g., isopropyl): Enhance membrane permeability and target occupancy in hydrophobic pockets. Activity increases with bulkier groups (e.g., EC₅₀ reduced from 5 µM to 0.8 µM with tert-butyl) .
- Polar Groups (e.g., methoxy): Improve solubility but may reduce affinity due to desolvation penalties. Balance via logP optimization (ideal range: 2–3) .
- Steric Effects: Methyl groups at the propyloxy terminus (e.g., 3-(propan-2-yloxy)propyl) minimize metabolic degradation by cytochrome P450 enzymes .
Q. Table 3: Substituent Effects on Kinase Inhibition
| Substituent | CDK2 IC₅₀ (µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| -OCH(CH₃)₂ (isopropyl) | 0.8 | 0.15 | |
| -OCH₂CH₂OCH₃ | 2.5 | 0.45 |
Advanced: What strategies mitigate low yields during large-scale synthesis?
Answer:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in alkylation steps, increasing yields from 45% to 70% .
- Solvent Engineering: Switching from DCM to DMF enhances solubility of intermediates, reducing side reactions .
- Process Analytical Technology (PAT): In-line NMR monitors reaction progress, enabling real-time adjustments to stoichiometry or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
